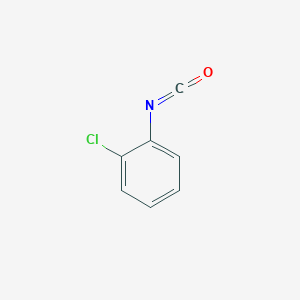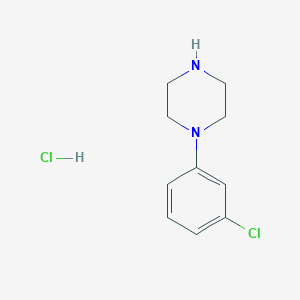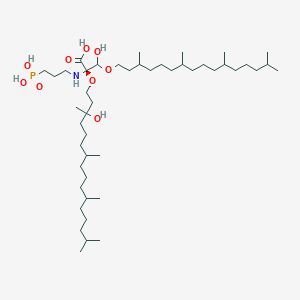
Hydroxyarchaetidylserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyarchaetidylserine (HAPS) is a phospholipid that has been found in high concentrations in the cell membranes of certain archaea. This unique molecule has attracted attention from researchers due to its potential applications in the fields of biotechnology, pharmacology, and medicine. In
Aplicaciones Científicas De Investigación
Hydroxyarchaetidylserine has been the subject of numerous scientific studies due to its potential applications in a variety of fields. In biotechnology, Hydroxyarchaetidylserine has been shown to have unique properties that make it useful for the development of novel biomaterials and drug delivery systems. In pharmacology, Hydroxyarchaetidylserine has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a variety of diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Hydroxyarchaetidylserine is not fully understood, but it is believed to involve the modulation of cell membrane properties. Hydroxyarchaetidylserine has been shown to increase the fluidity of cell membranes, which can have a variety of downstream effects on cellular processes. Additionally, Hydroxyarchaetidylserine has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
Hydroxyarchaetidylserine has a variety of biochemical and physiological effects that have been studied in vitro and in vivo. In vitro studies have shown that Hydroxyarchaetidylserine can increase the proliferation of certain cell types, while in vivo studies have shown that Hydroxyarchaetidylserine can have anti-inflammatory and antioxidant effects. Additionally, Hydroxyarchaetidylserine has been shown to be well-tolerated in animal studies, suggesting that it may have potential therapeutic applications in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Hydroxyarchaetidylserine in lab experiments is its unique properties as a phospholipid. Hydroxyarchaetidylserine has been shown to have increased fluidity compared to other phospholipids, which can have downstream effects on cellular processes. Additionally, Hydroxyarchaetidylserine is well-tolerated in animal studies, making it a promising candidate for further research. However, one limitation of using Hydroxyarchaetidylserine in lab experiments is its relative scarcity. Hydroxyarchaetidylserine is found in relatively low concentrations in archaeal cell membranes, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are numerous future directions for research on Hydroxyarchaetidylserine. One area of interest is the development of novel biomaterials and drug delivery systems using Hydroxyarchaetidylserine. Additionally, further studies are needed to fully elucidate the mechanism of action of Hydroxyarchaetidylserine and its potential therapeutic applications in humans. Finally, research is needed to develop more efficient methods for synthesizing Hydroxyarchaetidylserine in large quantities, which could facilitate further research in this area.
In conclusion, Hydroxyarchaetidylserine is a unique phospholipid that has potential applications in a variety of fields, including biotechnology, pharmacology, and medicine. While there is still much to learn about this molecule, current research suggests that it may have promising therapeutic applications in the future.
Métodos De Síntesis
Hydroxyarchaetidylserine can be synthesized through a series of chemical reactions that involve the modification of archaeal phospholipids. The most common method for synthesizing Hydroxyarchaetidylserine involves the extraction of archaeal lipids from cell membranes, followed by chemical modification to introduce hydroxyl groups to the lipid tail. This process can be carried out using a variety of chemical reagents, including sodium hydroxide and hydrogen peroxide.
Propiedades
Número CAS |
134044-67-0 |
|---|---|
Nombre del producto |
Hydroxyarchaetidylserine |
Fórmula molecular |
C46H94NO9P |
Peso molecular |
836.2 g/mol |
Nombre IUPAC |
(2R)-3-hydroxy-2-(3-hydroxy-3,7,11,15-tetramethylhexadecoxy)-2-(3-phosphonopropylamino)-3-(3,7,11,15-tetramethylhexadecoxy)propanoic acid |
InChI |
InChI=1S/C46H94NO9P/c1-36(2)18-11-20-38(5)22-13-24-40(7)25-15-27-42(9)29-33-55-44(50)46(43(48)49,47-32-17-35-57(52,53)54)56-34-31-45(10,51)30-16-28-41(8)26-14-23-39(6)21-12-19-37(3)4/h36-42,44,47,50-51H,11-35H2,1-10H3,(H,48,49)(H2,52,53,54)/t38?,39?,40?,41?,42?,44?,45?,46-/m0/s1 |
Clave InChI |
DDMAQIPVNFTVKV-SZFILMRRSA-N |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC([C@@](C(=O)O)(NCCCP(=O)(O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC(C(C(=O)O)(NCCCP(=O)(O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC(C(C(=O)O)(NCCCP(=O)(O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
Sinónimos |
hydroxyarchaetidylserine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)
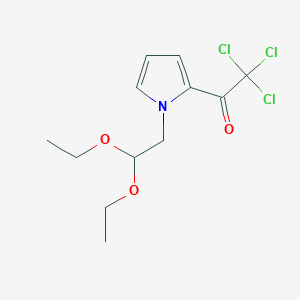
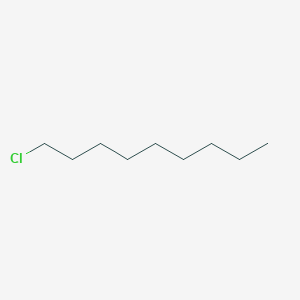
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)

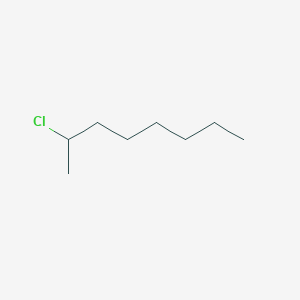
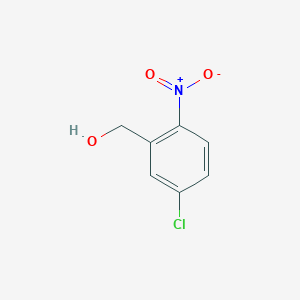


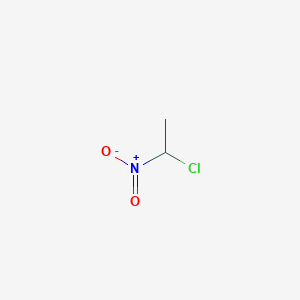
![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)

